molecular formula C8H13N3O3 B3204001 Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate CAS No. 1026411-22-2

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate

Cat. No.: B3204001
CAS No.: 1026411-22-2
M. Wt: 199.21 g/mol
InChI Key: MEDFELAXODGQMF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, an amino group at the 4-position, and a methoxymethyl group at the 1-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the methoxymethyl group: This step involves the alkylation of the imidazole nitrogen with methoxymethyl chloride in the presence of a base like sodium hydride.

    Esterification: The carboxyl group at the 2-position is esterified using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and methoxymethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 4-amino-1H-imidazole-2-carboxylate: Lacks the methoxymethyl group, which may affect its hydrophobic interactions and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    4-Amino-1-(methoxymethyl)-1H-imidazole-2-carboxylic acid: The carboxylic acid group instead of the ester can alter its acidity and interaction with biological targets.

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 4-amino-1-(methoxymethyl)imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-3-14-8(12)7-10-6(9)4-11(7)5-13-2/h4H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFELAXODGQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 2
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 3
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 4
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 6
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate

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